

Application Notes and Protocols for Electrophysiological Characterization of ADR 851 Free Base

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Compound of Interest

Compound Name: ADR 851 free base

Cat. No.: B1665029

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Introduction

ADR 851 is a novel compound identified as a potent antagonist of the 5-hydroxytryptamine type 3 (5-HT₃) receptor.^[1] 5-HT₃ receptors are ligand-gated ion channels predominantly permeable to sodium, potassium, and calcium ions. Their activation by serotonin leads to rapid depolarization of neurons.^[2] These receptors are crucial targets in pharmacology, particularly for the development of antiemetics and treatments for irritable bowel syndrome.^[3] Understanding the electrophysiological properties of new antagonists like ADR 851 is essential for characterizing their mechanism of action, potency, and potential off-target effects.

This document provides a detailed protocol for the characterization of **ADR 851 free base** using whole-cell patch-clamp electrophysiology. The protocols outlined below describe methods to determine the inhibitory concentration (IC₅₀), kinetics of receptor blockade, voltage dependency, and potential off-target effects on key cardiac ion channels.

Data Presentation

Table 1: Electrophysiological Profile of ADR 851 on 5-HT₃ Receptors (Example Data)

Parameter	Value	Cell Line	Notes
IC50	To Be Determined (TBD)	HEK293 expressing human 5-HT3A receptors	Concentration of ADR 851 that inhibits 50% of the serotonin-induced current.
Hill Coefficient	TBD	HEK293 expressing human 5-HT3A receptors	Describes the steepness of the concentration-response curve.
On-rate (kon)	TBD	HEK293 expressing human 5-HT3A receptors	Rate of association of ADR 851 with the 5-HT3 receptor.
Off-rate (koff)	TBD	HEK293 expressing human 5-HT3A receptors	Rate of dissociation of ADR 851 from the 5-HT3 receptor.
Voltage Dependence	TBD	HEK293 expressing human 5-HT3A receptors	Describes whether the blocking potency of ADR 851 is dependent on the membrane potential.

Table 2: Off-Target Ion Channel Screening of ADR 851 (Example Data)

Ion Channel	% Inhibition at 10 μ M	Cell Line	Notes
hERG (Kv11.1)	TBD	HEK293 expressing hERG	Critical for cardiac safety assessment to evaluate the risk of QT prolongation.
Nav1.5	TBD	HEK293 expressing Nav1.5	Primary cardiac sodium channel; inhibition can affect cardiac conduction.
Nav1.7	TBD	HEK293 expressing Nav1.7	Key sodium channel in pain pathways; relevant for analgesic compounds.
Cav1.2	TBD	HEK293 expressing Cav1.2	L-type calcium channel important for cardiac and smooth muscle contraction.

Experimental Protocols

Cell Culture and Transfection

Objective: To prepare a stable or transient cell line expressing the human 5-HT3A receptor for electrophysiological recordings.

Materials:

- HEK293 cells
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Plasmid DNA encoding human 5-HT3A subunit

- Transfection reagent (e.g., Lipofectamine)
- Selection antibiotic (if creating a stable cell line, e.g., G418)

Protocol:

- Culture HEK293 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.
- For transient transfection, seed cells onto glass coverslips in a 6-well plate 24 hours prior to transfection.
- Transfect cells with the 5-HT_{3A} plasmid DNA using a suitable transfection reagent according to the manufacturer's instructions. A co-transfection with a marker gene (e.g., GFP) can be used to identify transfected cells.
- For stable cell line generation, introduce a selection antibiotic 48 hours post-transfection and select for resistant colonies.
- Use cells for patch-clamp experiments 24-72 hours after transient transfection or once a stable cell line is established.

Whole-Cell Patch-Clamp Recordings of 5-HT₃ Receptors

Objective: To measure the effect of ADR 851 on serotonin-induced currents in cells expressing 5-HT₃ receptors.

Solutions:

- External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
- Internal Solution (in mM): 130 CsCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 4 ATP-Mg. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.
- Agonist Solution: Prepare a stock solution of serotonin (5-HT) in water and dilute to a final concentration of 10 µM in the external solution.

- ADR 851 Solutions: Prepare a stock solution of **ADR 851 free base** in DMSO. Serially dilute in the external solution to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

Equipment:

- Patch-clamp amplifier and digitizer
- Microscope with manipulators
- Perfusion system for rapid solution exchange
- Borosilicate glass capillaries for pulling patch pipettes

Protocol:

- Place a coverslip with transfected cells in the recording chamber and perfuse with the external solution.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 M Ω when filled with the internal solution.
- Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal (>1 G Ω).
- Rupture the cell membrane to achieve the whole-cell configuration.
- Hold the cell at a membrane potential of -60 mV.
- Apply the 5-HT solution for 2-5 seconds to elicit a baseline inward current. Ensure the current is stable over several applications.
- To determine the IC₅₀, co-apply increasing concentrations of ADR 851 with the 5-HT solution. Allow for a pre-incubation period with ADR 851 for 1-2 minutes before co-application.
- Wash out the drug and ensure the 5-HT induced current returns to baseline.

- Record the peak inward current for each concentration of ADR 851 and normalize to the baseline current.
- Fit the concentration-response data to the Hill equation to determine the IC50 and Hill coefficient.

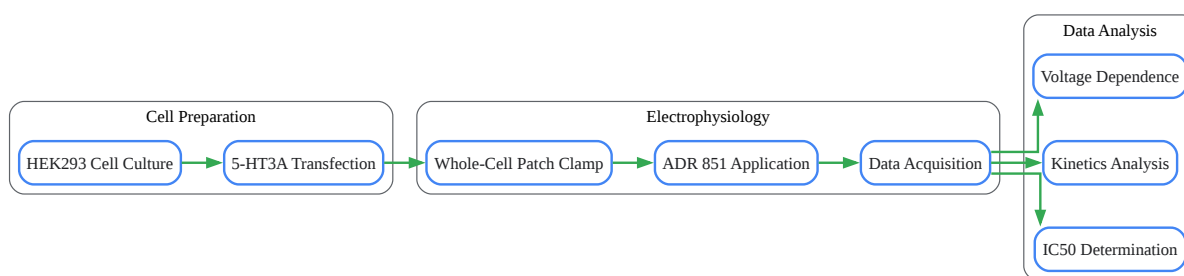
Off-Target Ion Channel Profiling

Objective: To assess the selectivity of ADR 851 by testing its effect on key cardiac and neuronal ion channels.

Protocols:

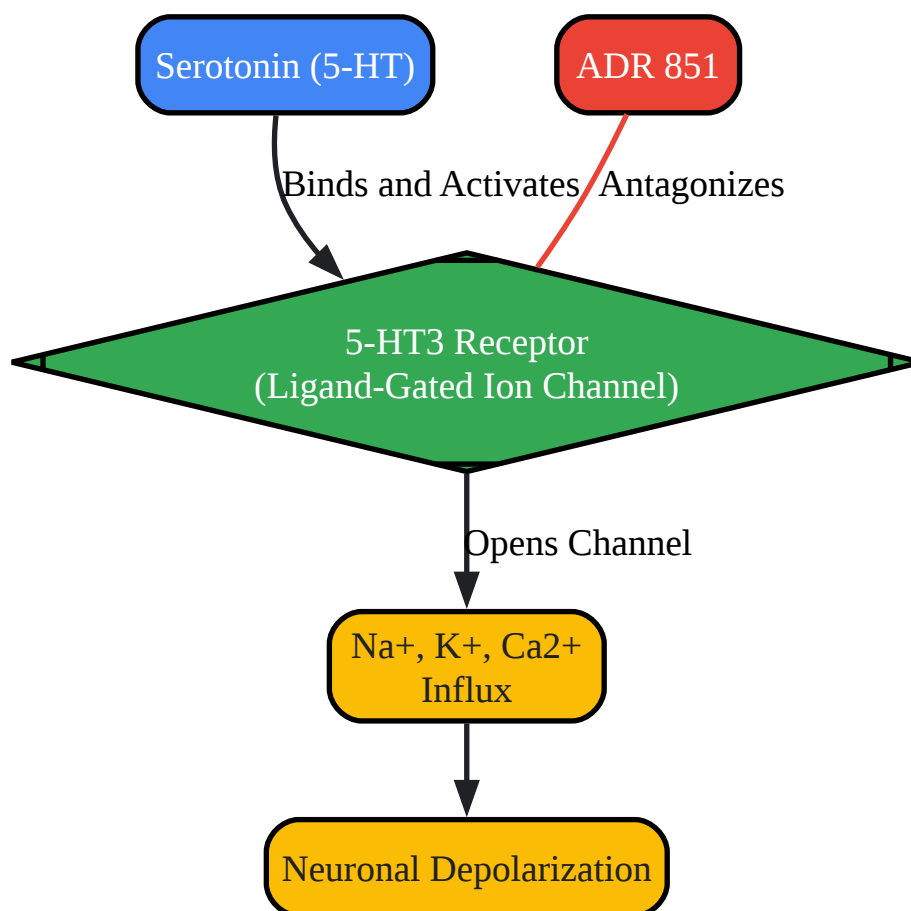
- hERG (Kv11.1): Use a specific voltage protocol to elicit hERG tail currents in stably transfected HEK293 cells. A typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the deactivating tail current. Apply ADR 851 and measure the percentage of tail current inhibition.
- Nav1.5 and Nav1.7: Use a voltage protocol that elicits a fast-inactivating sodium current in stably transfected HEK293 cells. A typical protocol involves holding the cell at -100 mV and stepping to 0 mV. Apply ADR 851 and measure the reduction in the peak inward current.
- Cav1.2: Use a voltage protocol to elicit L-type calcium currents in stably transfected HEK293 cells. A typical protocol involves holding the cell at -80 mV and stepping to +10 mV. Apply ADR 851 and measure the reduction in the peak inward current.

Visualizations



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Figure 1: Experimental workflow for the electrophysiological characterization of ADR 851.



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Figure 2: Simplified signaling pathway of 5-HT₃ receptor activation and its inhibition by ADR 851.

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References

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